4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including a furan ring, a nitrophenyl group, a thiazole ring, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Thiazole Ring: This step might involve a condensation reaction with a thiazole precursor.
Attachment of the Furan and Nitro Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan and thiazole rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of amines.
Substitution Products: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Medicine
Drug Development: Exploration of its potential as an anti-inflammatory or antimicrobial agent.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-CHLOROPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The presence of the nitrophenyl group in 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE may impart unique electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C18H11N3O6S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H11N3O6S/c22-15(12-2-1-8-27-12)13-14(10-3-5-11(6-4-10)21(25)26)20(17(24)16(13)23)18-19-7-9-28-18/h1-9,14,23H |
InChI Key |
ZBYYFGHGLJKIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=NC=CS4)O |
Origin of Product |
United States |
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